9-Borabicyclo[3.3.1]nonane dimer
Description
Historical Development of Hydroboration and the Emergence of 9-BBN Dimer as a Key Reagent
The field of organic synthesis was profoundly changed by the discovery of hydroboration, a reaction that involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. This breakthrough, pioneered by Herbert C. Brown, provided a versatile method for the anti-Markovnikov hydration of alkenes and alkynes, a transformation not readily achieved by previous methods. researchgate.networdpress.comucla.edu Initially, reagents like diborane (B8814927) were employed; however, the search for greater selectivity and stability in hydroborating agents continued. researchgate.net
This pursuit led to the development of various dialkylboranes, among which 9-borabicyclo[3.3.1]nonane (9-BBN) has emerged as a superior and widely used reagent. scispace.com 9-BBN is prepared through the cyclic hydroboration of 1,5-cyclooctadiene (B75094) with borane (B79455), typically using a borane-methyl sulfide (B99878) complex in an ethereal solvent like 1,2-dimethoxyethane (B42094). ucla.eduorgsyn.orgwikipedia.orgchemeurope.com Unlike many other dialkylboranes that need to be prepared fresh, 9-BBN is a crystalline solid that is commercially available and exhibits remarkable thermal stability, capable of being distilled at high temperatures without decomposition. orgsyn.orgcommonorganicchemistry.comchemicalbook.com This stability, coupled with its high selectivity, has established 9-BBN as a cornerstone reagent in modern organic synthesis. orgsyn.org
Significance of 9-BBN Dimer as a Versatile Organoborane Reagent in Stereoselective and Regioselective Transformations
The utility of 9-BBN dimer in organic synthesis is largely attributed to its exceptional ability to control both regioselectivity and stereoselectivity in hydroboration reactions. researchgate.netscispace.com This high degree of control stems from the significant steric bulk of the 9-BBN molecule.
In terms of regioselectivity , 9-BBN exhibits a strong preference for adding the boron atom to the less sterically hindered carbon atom of a double bond, a characteristic known as anti-Markovnikov addition. researchgate.net For terminal alkenes, this selectivity is exceptionally high, leading almost exclusively to the formation of the primary alkylborane, which can then be oxidized to the corresponding primary alcohol. researchgate.net For instance, the hydroboration of styrene (B11656) with 9-BBN followed by oxidation yields 2-phenylethanol (B73330) as the major product. wordpress.comucla.edu This level of regioselectivity is significantly greater than that observed with less bulky boranes. wikipedia.org
| Alkene | Product after Hydroboration-Oxidation with 9-BBN | Regioselectivity |
| Styrene | 2-Phenylethanol (major), 1-Phenylethanol (minor) | High preference for terminal addition |
| 1-Hexene (B165129) | 1-Hexanol (B41254) | Almost exclusively primary alcohol |
| Terminal Alkenes (general) | Primary Alcohols | Excellent regioselectivity |
Regarding stereoselectivity , the hydroboration of alkenes with 9-BBN proceeds via a syn-addition mechanism, where the boron and hydrogen atoms add to the same face of the carbon-carbon double bond. The subsequent oxidation of the resulting B-alkyl-9-BBN to an alcohol occurs with retention of configuration at the carbon atom that was bonded to the boron. This stereospecificity is a critical feature for controlling the stereochemistry of the final product. While 9-BBN itself is achiral, its derivatives have been instrumental in developing asymmetric reductions of ketones. researchgate.net
Structural Features and Their Influence on the Reactive Profile of 9-BBN Monomer
Bridged Dimeric Structure and Dissociation Behavior
In the solid state and in solution, 9-BBN exists as a stable hydride-bridged dimer, (9-BBN)₂. wikipedia.orgchemeurope.comlookchem.comwikiwand.com This dimeric structure is characterized by a strong B-H-B bridge, which is evident from a characteristic infrared (IR) absorption band around 1560-1567 cm⁻¹. orgsyn.orglookchem.comgithub.io The formation of this dimer contributes significantly to the compound's stability, making it less sensitive to air and moisture compared to other dialkylboranes. chemicalbook.com
The hydroboration reaction does not proceed with the dimer itself. Instead, the (9-BBN)₂ dimer must first dissociate into two molecules of the reactive 9-BBN monomer. nih.gov This dissociation is the rate-determining step in reactions with highly reactive alkenes. nih.govpnas.orgpnas.org The monomeric 9-BBN is the actual hydroborating agent. e-bookshelf.de
The kinetics of hydroboration with 9-BBN dimer can vary depending on the reactivity of the alkene substrate. nih.gov
First-order kinetics: With more reactive alkenes (e.g., 1-hexene, cyclopentene), the reaction is first-order in (9-BBN)₂ and zero-order in the alkene. This indicates that the dissociation of the dimer is the slow step. nih.govpnas.orgpnas.org
Three-halves-order kinetics: With less reactive alkenes (e.g., cyclohexene (B86901), 1-methylcyclohexene), the reaction is first-order in the alkene and one-half order in (9-BBN)₂. In this case, the reaction of the monomer with the alkene becomes the rate-determining step. nih.govpnas.org
Intermediate kinetics: For some alkenes, the kinetics fall between first and three-halves order, suggesting that neither the dimer dissociation nor the subsequent reaction with the monomer is decisively rate-determining. nih.govpnas.org
| Kinetic Order | Dependence on [(9-BBN)₂] | Dependence on [Alkene] | Alkene Reactivity | Rate-Determining Step |
| First-order | 1 | 0 | High | Dimer Dissociation |
| Three-halves-order | 0.5 | 1 | Low | Monomer-Alkene Reaction |
Conformational Aspects and Steric Demand of the Bicyclic Framework
The bicyclo[3.3.1]nonane framework of 9-BBN is a rigid structure where both six-membered rings typically adopt a chair conformation. researchgate.net This rigid, bicyclic structure imparts significant steric bulk to the boron atom. This steric hindrance is a key factor influencing its high regioselectivity in hydroboration reactions, as the bulky reagent preferentially approaches the less substituted carbon of a double bond. wikipedia.orgwikiwand.com
The C-B-C bond angle within the bicyclic system is constrained. Dissociation of the dimer to the monomer would ideally lead to an increase in this angle, a change that is resisted by the rigid framework. lookchem.com This inherent structural strain contributes to the unusual stability of the dimeric form. lookchem.com The conformational rigidity and significant steric demand of the 9-BBN framework are thus directly responsible for its highly predictable and selective reactivity profile in organic synthesis. wikiwand.com
Properties
IUPAC Name |
9-(9-borabicyclo[3.3.1]nonan-9-yl)-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28B2/c1-5-13-7-2-8-14(6-1)17(13)18-15-9-3-10-16(18)12-4-11-15/h13-16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDIZBOKVLHCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)B3C4CCCC3CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28B2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462342 | |
| Record name | 9,9'-Bi-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146681-70-1, 21205-91-4 | |
| Record name | 9,9'-Bi-9-borabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Borabicyclo[3.3.1]nonane dimer | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 9 Borabicyclo 3.3.1 Nonane Dimer and Its Functionalized Derivatives
Established Preparative Routes for 9-BBN Dimer
9-Borabicyclo[3.3.1]nonane (9-BBN) is a highly selective and stable hydroborating agent. It exists as a dimer, which readily cleaves in the presence of reducible substrates. wordpress.com The dimer structure, with its hydride bridges, contributes to its notable stability compared to other dialkylboranes. wordpress.comorgsyn.orgchemeurope.com This stability allows it to be handled in the air for brief periods, although storage under an inert atmosphere is recommended to prevent degradation and the formation of pyrophoric contaminants. orgsyn.orgorgsyn.org
A primary and efficient method for synthesizing 9-BBN dimer is the cyclic hydroboration of 1,5-cyclooctadiene (B75094). orgsyn.orgchemeurope.com This reaction can be carried out using various borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-methyl sulfide (B99878) (BMS). orgsyn.org
When using BH3-THF, the hydroboration of 1,5-cyclooctadiene initially produces a mixture of isomers, which upon heating, equilibrates to exclusively form the desired 9-borabicyclo[3.3.1]nonane. This method provides the product in good yields, typically around 65%, as a microcrystalline solid.
A more refined procedure involves the use of borane-methyl sulfide in 1,2-dimethoxyethane (B42094) (monoglyme). orgsyn.org This solvent system is particularly advantageous as the dimethyl sulfide byproduct can be removed by distillation, which facilitates the crystallization of high-purity 9-BBN dimer in the form of large needles and in excellent yields. orgsyn.orgorgsyn.org The resulting crystalline solid is notably stable and can be stored indefinitely under a nitrogen atmosphere at room temperature.
The reaction involves the dropwise addition of 1,5-cyclooctadiene to a stirred solution of the borane complex, maintaining the temperature to control the reaction rate. orgsyn.orgorgsyn.org After the addition is complete, the mixture is heated to ensure the complete formation of the 9-BBN and to distill off the dimethyl sulfide. orgsyn.orgorgsyn.org Upon cooling, the 9-BBN dimer crystallizes from the solution. orgsyn.org
Table 1: Comparison of 9-BBN Synthesis Methods
| Borane Complex | Solvent | Yield | Product Form | Key Advantages |
| BH3-THF | Tetrahydrofuran (B95107) | ~65% | Microcrystalline | Convenient, direct route. |
| BH3-SMe2 | 1,2-Dimethoxyethane | High | Large crystalline needles | High purity, excellent yield, stable product. orgsyn.org |
An alternative, though historically earlier, method for producing 9-BBN is through the thermal redistribution of other organoboranes. orgsyn.org One of the first reported syntheses of 9-BBN dimer involved the thermal redistribution of B-n-propyl-9-BBN. However, this method is generally less favored because the starting B-alkyl-9-BBN derivative itself requires a multi-step synthesis.
Another notable characteristic of 9-BBN is its exceptional thermal stability, especially when compared to other dialkylboranes. e-bookshelf.de It can be distilled at high temperatures (195 °C at 12 mmHg) without significant decomposition, a property not shared by many other hydroborating agents. orgsyn.orge-bookshelf.de
In Situ Generation Strategies for 9-BBN in Continuous Flow Systems
The development of continuous flow systems has offered new avenues for the in situ generation and immediate use of reagents like 9-BBN. While specific literature on the in situ generation of 9-BBN in continuous flow for the syntheses described in this article is not extensively detailed in the provided search results, the principles of flow chemistry can be applied to the established batch syntheses. The hydroboration of 1,5-cyclooctadiene with borane complexes is amenable to flow conditions, where reactants can be mixed in a controlled manner within a reactor coil, with temperature and residence time precisely managed to optimize the formation of 9-BBN. This would allow for on-demand production, minimizing the need for storage of the reagent and potentially enhancing safety and efficiency.
Synthesis of Diverse 9-BBN Derivatives for Specialized Applications
The versatility of 9-BBN extends to its derivatives, which are valuable reagents in a wide array of organic transformations, including cross-coupling reactions. orgsyn.orgresearchgate.net
Halogenated 9-BBN derivatives are useful synthetic intermediates. 9-Iodo-9-BBN, for instance, can be prepared by the direct reaction of 9-BBN with iodine. iupac.org This reagent is employed in various synthetic applications, such as the iodoboration of alkynes and the demethylation of phenol (B47542) methyl ethers. sigmaaldrich.com It is commercially available as a solution in solvents like hexanes. sigmaaldrich.com
The synthesis of other halogenated derivatives, such as 9-fluoro-9-BBN, has also been reported, involving the reaction of the 9-BBN dimer with antimony fluorides like SbF3 or SbF5. iupac.org
Table 2: Selected Halogenated 9-BBN Derivatives and their Synthesis
| Derivative | Synthetic Method | Starting Materials |
| 9-Iodo-9-BBN | Direct iodination | (9-BBN)₂ and I₂ iupac.org |
| 9-Fluoro-9-BBN | Reaction with antimony fluorides | (9-BBN)₂ and SbF₃ or SbF₅ iupac.org |
Aryl-substituted 9-BBN derivatives are key components in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. researchgate.netsigmaaldrich.com These derivatives can be synthesized through the reaction of 9-BBN with organometallic reagents. For example, B-phenyl-9-BBN can be prepared by reacting 9-BBN with phenylmagnesium bromide in the presence of copper(I) iodide. journals.co.za
An alternative and versatile route to B-substituted 9-BBNs, including aryl derivatives, involves the reaction of organolithium or Grignard reagents with 9-(triisopropylsilyl)thio-9-borabicyclo[3.3.1]nonane. researchgate.net This method proceeds through an intermediate 'ate' complex, which upon thermal collapse, yields the desired B-substituted-9-BBN in good yield and high purity. researchgate.net
Furthermore, copper-catalyzed cross-coupling reactions between aryl bromides and 9-BBN-OMe have been developed to synthesize aryl methyl ethers, showcasing the utility of functionalized 9-BBN reagents. nih.gov
Synthesis of Chiral 9-BBN Derivatives and Ligands
The development of chiral derivatives and ligands based on the 9-borabicyclo[3.3.1]nonane (9-BBN) framework has been a significant advancement in asymmetric synthesis. These reagents and catalysts are instrumental in transferring chirality to prochiral substrates, enabling the enantioselective synthesis of a wide array of organic molecules. The primary strategies for introducing chirality involve the use of naturally occurring chiral molecules, such as terpenes and amino acids, which are readily available from the chiral pool.
A prominent class of chiral 9-BBN derivatives is derived from the hydroboration of chiral terpenes. Notably, the reaction of 9-BBN with enantiomers of α-pinene yields B-isopinocampheyl-9-borabicyclo[3.3.1]nonane, commonly known as Alpine-Borane. This sterically hindered trialkylborane is a highly effective reagent for the asymmetric reduction of prochiral carbonyl compounds, particularly aldehydes and certain ketones. The synthesis involves the direct hydroboration of either (+)-α-pinene or (-)-α-pinene with 9-BBN, leading to the formation of the corresponding (R)- or (S)-Alpine-Borane, respectively. This reaction proceeds with high stereoselectivity, effectively translating the chirality of the terpene to the borane reagent.
Further modifications of terpene-derived 9-BBN reagents have led to even more selective and reactive species. For example, treatment of diisopinocampheylborane, which is also derived from α-pinene, with hydrogen chloride produces diisopinocampheylchloroborane (Ipc₂BCl). This chiral reducing agent exhibits enhanced reactivity and has been successfully employed in the asymmetric reduction of a variety of prochiral ketones.
Another important strategy for the synthesis of chiral 9-BBN ligands involves the use of chiral amino acids and their derivatives. The reaction of 9-BBN with amino acids can lead to the formation of stable chelate complexes, which can be used as chiral ligands in various metal-catalyzed reactions. For instance, 9-BBN can be used to regioselectively protect the α-amino and α-carboxyl groups of amino acids, allowing for functionalization of the side chain. These modified amino acid-9-BBN complexes can then serve as chiral ligands.
Chiral diols and amino alcohols also serve as valuable precursors for the synthesis of chiral ligands incorporating the 9-BBN moiety. The reaction of 9-BBN with chiral diols or amino alcohols can furnish chiral oxazaborolidines and related structures. These ligands can act as catalysts in a range of enantioselective transformations, including the addition of organozinc reagents to aldehydes. For example, the oxazaborolidine derived from (-)-ephedrine and borane has been shown to be an effective catalyst for the enantioselective addition of diethylzinc (B1219324) to aromatic aldehydes.
The following table summarizes various synthetic methodologies for the preparation of chiral 9-BBN derivatives and ligands, highlighting the diversity of chiral sources and the resulting structures.
Table 1: Synthetic Methodologies for Chiral 9-BBN Derivatives and Ligands
| Chiral Source | Reagents | Product | Application |
| (+)-α-Pinene | 9-BBN | (R)-Alpine-Borane | Asymmetric reduction of prochiral ketones |
| (-)-α-Pinene | 9-BBN | (S)-Alpine-Borane | Asymmetric reduction of prochiral ketones |
| (+)-α-Pinene | Borane-Methyl Sulfide, then HCl | (+)-B-Chlorodiisopinocampheylborane | Asymmetric reduction of aralkyl ketones |
| (-)-α-Pinene | Borane-Methyl Sulfide, then HCl | (-)-B-Chlorodiisopinocampheylborane | Asymmetric reduction of prochiral ketones |
| (5R)-5-hydroxy-L-lysine | 9-BBN | 9-BBN protected hydroxylysine | Chiral building block for peptide synthesis |
| (-)-Ephedrine | Borane dimethyl sulfide complex | Chiral Oxazaborolidine | Catalyst for enantioselective diethylzinc addition |
| L-Threonine | N-Boc protection, reduction, tosylation, then phosphide (B1233454) substitution | Chiral β-Aminophosphine Ligand | Ligand for transition metal catalysis |
| (-)-α-Pinene | Dihydroxylation, then reaction with chlorophosphines | Chiral Bisphosphinite Ligand | Ligand for transition metal catalysis |
Fundamental Reactivity of 9 Borabicyclo 3.3.1 Nonane in Organic Transformations
Hydroboration Reactions Mediated by 9-BBN
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a highly versatile and selective organoborane reagent used in organic synthesis. researchgate.net Its dimeric structure, (9-BBN)₂, exhibits remarkable thermal stability and is commercially available. researchgate.netscispace.com 9-BBN is particularly valued for its exceptional regio-, chemo-, and stereoselectivity in hydroboration reactions. researchgate.net The hydroboration reaction involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond. masterorganicchemistry.comwikipedia.org In the case of 9-BBN, which is a dialkylborane, it possesses a single B-H bond available for reaction. masterorganicchemistry.com Subsequent oxidation of the resulting organoborane intermediate, typically with hydrogen peroxide (H₂O₂) under basic conditions, yields an alcohol. researchgate.netwikipedia.org This two-step process, known as hydroboration-oxidation, is a cornerstone of modern organic synthesis for the preparation of alcohols. wikipedia.orgorganic-chemistry.org The unique structural features of 9-BBN allow for a high degree of control over the outcome of these transformations. pearson.com
Regioselectivity refers to the preference for bond formation at one position over another in a molecule. In the hydroboration of unsymmetrical alkenes, 9-BBN exhibits a strong preference for the addition of the boron atom to the less sterically hindered carbon atom of the double bond. pearson.compearson.com
The hydroboration-oxidation of alkenes using 9-BBN is a classic example of an anti-Markovnikov addition. organic-chemistry.orgpitt.edu This means that the hydroxyl group in the final alcohol product is located on the less substituted carbon of the original alkene double bond. masterorganicchemistry.comwikipedia.org This outcome is in direct contrast to Markovnikov's rule, which predicts the addition of the hydrogen atom to the carbon with more hydrogen substituents.
The governing principle behind this anti-Markovnikov selectivity is a combination of steric and electronic factors. pitt.eduredalyc.org The bulky bicyclic structure of 9-BBN plays a dominant role in directing the boron atom to the less sterically encumbered carbon of the alkene. organic-chemistry.orgpearson.com Electronically, the boron atom is the electrophilic center, and the hydrogen atom has some hydridic character. The reaction proceeds through a concerted four-membered transition state where the boron adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon. This arrangement minimizes steric repulsion and leads to the observed regioselectivity. redalyc.org
The regiochemical outcome of hydroboration with 9-BBN is profoundly influenced by both steric and electronic effects, with steric hindrance being the predominant factor. redalyc.org The large, rigid bicyclic framework of 9-BBN creates significant steric bulk around the boron atom. pearson.com This bulkiness prevents the boron atom from approaching the more substituted, and therefore more sterically crowded, carbon of the double bond. As a result, the boron atom selectively adds to the terminal or less substituted carbon atom. organic-chemistry.org
While steric effects are dominant, electronic effects also play a role. In the transition state of the hydroboration reaction, there is a partial positive charge development on the more substituted carbon atom of the alkene, which is better able to stabilize it. This electronic preference aligns with the steric preference, reinforcing the anti-Markovnikov addition. However, with highly substituted boranes like 9-BBN, steric factors overwhelmingly control the regioselectivity.
The exceptional regioselectivity of 9-BBN is highlighted in the hydroboration of various alkenes. For example, the reaction of 1-hexene (B165129) with 9-BBN results in over 99.9% selectivity for the formation of the 1-hexanol (B41254) after oxidation. redalyc.org This is a significant improvement compared to the 94% selectivity observed with diborane (B8814927) under similar conditions. redalyc.org
Table 1: Regioselectivity of Various Boranes in the Hydroboration of Alkenes
9-BBN demonstrates remarkable regioselectivity when reacting with both terminal and internal alkenes, consistently favoring the addition of the boron atom to the least sterically hindered position. With terminal alkenes, such as 1-hexene, 9-BBN exhibits near-perfect selectivity, placing the boron on the terminal carbon. redalyc.orglibretexts.org
In the case of internal alkenes, the regioselectivity depends on the substitution pattern around the double bond. For disubstituted internal alkenes where the steric environments of the two carbons are significantly different, 9-BBN can still show high regioselectivity. For instance, in the hydroboration of cis-4-methyl-2-pentene (B1587906), 9-BBN places the boron atom at the less hindered C-2 position with 99.8% selectivity. windows.net In contrast, the reaction of the corresponding trans isomer is less regioselective. windows.net When the steric differences are minimal, as in symmetrical or nearly symmetrical internal alkenes, the regioselectivity can decrease.
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In hydroboration reactions, 9-BBN exhibits a high degree of stereocontrol, leading to specific spatial arrangements of the newly formed bonds. organic-chemistry.orgpitt.eduredalyc.org
The hydroboration of both alkenes and alkynes with 9-BBN proceeds through a syn-addition mechanism. organic-chemistry.orgpitt.edu This means that the boron atom and the hydrogen atom add to the same face of the carbon-carbon double or triple bond from a concerted transition state. This concerted pathway involves the simultaneous formation of the C-B and C-H bonds and the breaking of the B-H and π bonds.
The stereochemistry established in the hydroboration step is retained in the subsequent oxidation step. pitt.edu The replacement of the carbon-boron bond with a carbon-oxygen bond occurs with complete retention of configuration at the carbon center. This stereochemical fidelity is a crucial aspect of the hydroboration-oxidation sequence, allowing for the predictable synthesis of specific stereoisomers. For example, the hydroboration-oxidation of 1-methylcyclopentene (B36725) yields trans-2-methylcyclopentanol (B1328918) as the major product, resulting from the syn-addition of the B-H bond across the double bond followed by retention of stereochemistry during oxidation. wikipedia.org
Stereoselectivity in Alkene and Alkyne Hydroboration
Stereospecificity in Subsequent Transformations of Organoborane Intermediates
The hydroboration of alkenes and alkynes with 9-Borabicyclo[3.3.1]nonane (9-BBN) proceeds with a high degree of stereospecificity, yielding organoborane intermediates where the boron atom and the hydrogen atom have added to the same face of the multiple bond (syn-addition). masterorganicchemistry.comwikipedia.org This stereochemical integrity is generally maintained in subsequent transformations of the organoborane, making 9-BBN a valuable reagent for stereocontrolled synthesis.
A key transformation of organoboranes is their oxidation to alcohols using hydrogen peroxide in a basic solution. masterorganicchemistry.com This oxidation reaction proceeds with complete retention of configuration at the carbon-boron bond. masterorganicchemistry.commasterorganicchemistry.com This means that the hydroxyl group replaces the boron atom in the exact same stereochemical position. For example, the hydroboration-oxidation of 1-methylcyclopentene with 9-BBN results predominantly in the formation of trans-1-hydroxy-2-methylcyclopentane, where the newly added hydrogen and the hydroxyl group are cis to each other, reflecting the initial syn-addition. wikipedia.org
This stereospecificity is crucial in asymmetric synthesis, where creating specific stereoisomers is essential. The predictable nature of the hydroboration and subsequent oxidation allows for the synthesis of chiral alcohols with a high degree of enantiomeric purity.
The stereospecificity extends to other reactions of organoboranes derived from 9-BBN. For instance, the conversion of organoboranes to amines, halides, and alkanes also proceeds with retention of stereochemistry at the carbon center that was attached to boron. This consistent stereochemical outcome is a cornerstone of the synthetic utility of 9-BBN, allowing for the reliable transfer of the stereochemistry established in the initial hydroboration step to a variety of functional groups.
Differential Reactivity Towards Diverse Unsaturated Systems
9-Borabicyclo[3.3.1]nonane (9-BBN) exhibits remarkable chemoselectivity, allowing for the preferential reaction with one type of unsaturated functional group in the presence of another. This selectivity is primarily governed by the steric bulk of the 9-BBN dimer and the electronic properties of the unsaturated systems.
Preferential Hydroboration of Alkenes over Alkynes
The hydroboration of alkenes with 9-BBN is generally faster than the hydroboration of alkynes. This selectivity allows for the selective hydroboration of a double bond in a molecule containing both a double and a triple bond. The greater reactivity of alkenes towards 9-BBN can be attributed to the lower steric hindrance around the sp² hybridized carbons of the double bond compared to the sp hybridized carbons of the triple bond.
While alkynes are generally more reactive towards electrophilic addition, the bulky nature of 9-BBN reverses this trend. The transition state for the hydroboration of an alkene is sterically less demanding than that for an alkyne, leading to a lower activation energy and a faster reaction rate. This preferential reactivity has been experimentally demonstrated and allows for the selective functionalization of enynes. For instance, reaction of an allyldialkynylsilane with one equivalent of 9-BBN results in the hydroboration of the terminal C=C bond, leaving the C≡C bonds untouched.
However, it is important to note that to prevent the reaction of both pi bonds in an alkyne, sterically hindered dialkylboranes like 9-BBN are employed. libretexts.org This ensures that the reaction stops after the addition to one pi bond, leading to the formation of a vinylborane. libretexts.org
Selective Functionalization of Polyenes
The steric bulk of 9-BBN also plays a crucial role in the selective hydroboration of polyenes, which are compounds containing multiple double bonds. 9-BBN demonstrates a high degree of regioselectivity, preferentially reacting with the least sterically hindered double bond in a polyene. This allows for the targeted functionalization of a specific double bond within a complex molecule.
For example, in the case of a diene with both a terminal and an internal double bond, 9-BBN will selectively hydroborate the terminal, less substituted double bond. This selectivity is particularly useful in the synthesis of complex natural products and pharmaceuticals. A notable application is the selective hydroboration-oxidation of the terminal double bond in amorpha-4,11-diene to produce an advanced intermediate for the synthesis of the antimalarial drug artemisinin. nih.govnih.gov Similarly, in substrates like limonene, which contains both an endocyclic and an exocyclic double bond, 9-BBN selectively functionalizes the terminal alkene. nih.gov
This high regioselectivity, with a reported preference of over 99:1 for the less hindered carbon in some cases, is a significant advantage over less sterically demanding boranes like BH₃. masterorganicchemistry.compearson.com
Mechanistic Investigations of 9-BBN Hydroboration
The mechanism of hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) has been a subject of detailed study, providing insights into its reactivity and selectivity. These investigations have focused on the nature of the transition state and the kinetics of the reaction.
Concerted Transition State Analysis and Energy Profiles
The hydroboration of alkenes with 9-BBN is generally accepted to proceed through a concerted, four-center transition state. masterorganicchemistry.comlibretexts.org In this transition state, the boron-hydrogen bond and the carbon-carbon pi bond of the alkene break simultaneously as the new carbon-hydrogen and carbon-boron bonds form. masterorganicchemistry.com This concerted mechanism accounts for the observed syn-stereoselectivity of the addition, where the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com
Computational studies involving quantum chemical calculations have been used to analyze the energy profiles of this transition state. These studies indicate a strong correlation between the polarization of the double bond and the activation energy barriers, which helps in predicting the regio- and stereoselective outcomes. The boron atom, being the electrophilic center, adds to the less substituted carbon of the double bond, which is consistent with both steric and electronic effects. While a stepwise mechanism involving a carbocation intermediate could also explain the regioselectivity, the lack of carbocation rearrangements and the fact that alkynes can react faster than alkenes in some hydroborations argue against it. libretexts.org The concerted mechanism avoids the formation of a discrete carbocation intermediate. masterorganicchemistry.comlibretexts.org
Kinetic Studies and Reaction Order Dependence
Kinetic studies of the hydroboration reaction with 9-BBN have revealed an interesting dependence of the reaction order on the reactivity of the alkene substrate. nih.govpnas.org 9-BBN exists as a dimer, (9-BBN)₂, in the solid state and in non-coordinating solvents. pnas.orgorgsyn.org The reaction is believed to proceed through the dissociation of this dimer into the monomeric 9-BBN, which is the reactive species. nih.govacs.org
(9-BBN)₂ ⇌ 2 * 9-BBN (monomer) 9-BBN + alkene → B-alkyl-9-BBN
For more reactive alkenes , such as 1-hexene and cyclopentene, the reaction exhibits first-order kinetics , being first-order in the (9-BBN)₂ dimer and zero-order in the alkene. nih.govpnas.org This indicates that the rate-determining step is the dissociation of the 9-BBN dimer. nih.govpnas.org
For less reactive alkenes , such as cyclohexene (B86901) and 1-methylcyclohexene, the reaction follows three-halves-order kinetics —first-order in the alkene and one-half-order in the (9-BBN)₂ dimer. nih.govpnas.org In this case, the reaction of the 9-BBN monomer with the alkene becomes the rate-determining step. nih.govpnas.org
Table of Kinetic Data for the Hydroboration of Alkenes with 9-BBN
| Alkene | Reactivity | Observed Kinetics | Rate-Determining Step |
| 1-Hexene | High | First-order | Dimer Dissociation |
| Cyclopentene | High | First-order | Dimer Dissociation |
| Cyclohexene | Low | Three-halves-order | Monomer-Alkene Reaction |
| 1-Methylcyclohexene | Low | Three-halves-order | Monomer-Alkene Reaction |
| cis-3-Hexene | Intermediate | Intermediate | - |
Reduction Reactions Catalyzed or Stoichiometrically Driven by 9-BBN
9-BBN is a versatile reducing agent, effective for a wide array of functional groups. Its reactivity can be modulated by reaction conditions, such as temperature and stoichiometry, allowing for selective transformations within complex molecules. google.com
9-BBN demonstrates notable chemoselectivity in the reduction of carbonyl compounds. It readily reduces aldehydes and ketones to their corresponding alcohols. google.comorganic-chemistry.org The reaction with aldehydes is particularly rapid, often occurring almost instantaneously at room temperature. google.com This high reactivity allows for the selective reduction of aldehydes in the presence of less reactive carbonyl functionalities. acs.org
The reduction of α,β-unsaturated aldehydes and ketones with 9-BBN provides a convenient route to the corresponding allylic alcohols. acs.org Furthermore, specialized reagents like 9-BBN-pyridine have been developed for the highly selective reduction of aldehydes in the presence of ketones. acs.org
While the reduction of esters with 9-BBN is slower than that of aldehydes and ketones, it proceeds efficiently at elevated temperatures, such as at the reflux temperature of solvents like benzene (B151609) or toluene. google.com Lactones, being cyclic esters, react more readily than their acyclic counterparts, often at room temperature. google.com The reduction of an ester can be selectively achieved in the presence of a lactam by using 9-BBN. semanticscholar.org
Table 1: Reduction of Various Carbonyl Compounds with 9-BBN
| Substrate Type | Product | Relative Reactivity |
|---|---|---|
| Aldehydes | Primary Alcohols | Very Fast google.com |
| Ketones | Secondary Alcohols | Fast google.com |
| α,β-Unsaturated Aldehydes/Ketones | Allylic Alcohols | Fast acs.org |
| Esters | Primary Alcohols | Slow at RT, Fast at Reflux google.com |
9-BBN is also a potent reagent for the reduction of various nitrogen-containing functional groups. A significant advantage of 9-BBN is that it does not form stable complexes with tertiary amines, meaning a stoichiometric amount of the reagent is typically sufficient for complete reduction. organic-chemistry.org
Tertiary amides are reduced by 9-BBN to the corresponding amines. google.comchemistrysteps.com Interestingly, by controlling the stoichiometry, the reaction can be stopped at the aldehyde stage. google.com The reduction of tertiary amides is generally faster than that of primary amides. google.com Primary amides initially react with 9-BBN to liberate hydrogen gas, and further reaction, often requiring heat, followed by hydrolysis, yields the amine. google.com N-alkyl lactams are also efficiently reduced to the corresponding cyclic amines using 9-BBN. semanticscholar.org
Nitriles can be reduced by 9-BBN to either aldehydes or primary amines depending on the reaction conditions and workup. google.com Reaction with one equivalent of 9-BBN followed by hydrolysis yields the aldehyde. google.com More extensive reduction leads to the formation of primary amines, often via N,N-diborylamine intermediates when using a catalytic amount of a borane (B79455) source like [H-B-9-BBN]₂ with a turnover reagent. acs.org While 9-BBN itself shows limited stoichiometric activity in the reduction of aromatic nitriles, borane catalysts can be employed effectively. nih.goved.ac.uk
Aromatic nitro compounds can be reduced to the corresponding anilines using 9-BBN, typically requiring heating in a suitable solvent. google.com This transformation is part of a broader utility of boron reagents in the reduction of nitro groups. scientificupdate.com
The reactivity of 9-BBN extends to the ring-opening of cyclic ethers, such as epoxides. This reaction provides a method for the regioselective cleavage of the epoxide ring, leading to the formation of alcohols. The steric bulk of the 9-BBN reagent plays a crucial role in directing the hydride attack to the less sterically hindered carbon of the epoxide.
Carbon-Carbon Bond Forming Reactions Involving 9-BBN Organoboranes
Organoboranes derived from 9-BBN are highly valuable intermediates in the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. scispace.comresearchgate.net The hydroboration of alkenes with 9-BBN produces B-alkyl-9-BBN derivatives with high regioselectivity, which can then be utilized in these coupling processes. wikipedia.org
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. acs.orglibretexts.org B-Alkyl-9-BBN derivatives are particularly effective coupling partners, offering enhanced stability compared to many other alkylboron reagents. researchgate.net This methodology allows for the coupling of sp³-hybridized carbon centers with sp²-hybridized carbons of aryl, heteroaryl, or vinyl electrophiles. acs.orgacs.org
The reaction typically requires a palladium catalyst, such as one derived from PdCl₂(dppf), and a base. orgsyn.orgcapes.gov.br The choice of base and solvent can significantly influence the reaction's efficiency. orgsyn.orgorganic-chemistry.org For instance, the use of aqueous bases or hydrates of inorganic bases like K₃PO₄ can accelerate the reaction. orgsyn.org The transmetalation step, where the alkyl group is transferred from boron to palladium, is a key part of the catalytic cycle and has been studied mechanistically, showing retention of configuration at the carbon atom. acs.orgacs.org
An alternative approach, known as the "9-MeO-9-BBN variant," involves the reaction of a polar organometallic reagent with 9-methoxy-9-BBN to form a borinate complex in situ, which then participates in the cross-coupling. researchgate.netresearchgate.net This extends the scope of the Suzuki coupling to a wider range of organometallic reagents. researchgate.net
Table 2: Key Components in Suzuki-Miyaura Coupling with 9-BBN Derivatives
| Component | Examples | Role |
|---|---|---|
| Boron Reagent | B-Alkyl-9-BBN, B-Aryl-9-BBN, B-Alkenyl-9-BBN | Transfers the organic group to palladium researchgate.netacs.org |
| Electrophile | Aryl/Alkenyl Halides (I, Br, Cl), Triflates | Provides the other coupling partner acs.orglibretexts.orgorgsyn.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle orgsyn.orgoup.com |
| Base | K₃PO₄, NaOH, NaOMe, Cs₂CO₃ | Activates the organoboron species orgsyn.orgorganic-chemistry.orgoup.com |
The Suzuki-Miyaura cross-coupling reaction using 9-BBN derivatives is compatible with a broad range of electrophiles, including aryl and vinyl halides (iodides, bromides, and chlorides) and triflates. acs.orgorgsyn.org The reactivity of the halide generally follows the order I > Br > Cl, with chlorides being the least reactive. libretexts.org However, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the coupling of less reactive aryl chlorides. libretexts.org
Aryl and 1-alkenyl triflates are also effective electrophiles in these coupling reactions. orgsyn.org In some cases, the presence of additives like KBr is crucial to prevent catalyst decomposition when using triflates as the electrophile. orgsyn.org
While the reaction is highly versatile, limitations exist. The coupling is generally most successful for primary alkylboranes obtained from the hydroboration of terminal alkenes. orgsyn.org Electron-poor 1,1-dichloro-1-alkenes have been shown to favor selective monocoupling, whereas electron-rich substrates may lead to undesired double coupling. organic-chemistry.org The cross-coupling of two different sp³-hybridized alkyl groups has proven to be more challenging. orgsyn.org Furthermore, while heteroaryl halides can be used, these couplings can be demanding and may require specific catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or RuPhos. nih.gov
Suzuki-Miyaura Cross-Coupling Reactions of 9-BBN Derivatives
Palladium-Catalyzed Coupling Mechanisms
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. 9-Borabicyclo[3.3.1]nonane (9-BBN) derivatives have emerged as highly effective reagents in these transformations, offering distinct advantages in terms of stability and selectivity. The general mechanism of a palladium-catalyzed Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org In the subsequent transmetalation step, the organic group from the organoboron compound is transferred to the palladium center. This step is crucial and often requires the presence of a base to activate the organoborane. libretexts.orgwikipedia.org Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the Pd(0) catalyst. libretexts.org
A notable variation is the '9-MeO-9-BBN variant', which does not necessitate an added base. rsc.orgresearchgate.net In this approach, polar organometallic reagents are first treated with 9-methoxy-9-BBN to form borinate complexes. rsc.orgresearchgate.net These complexes then transfer the organic group to the organopalladium intermediate. rsc.orgresearchgate.net This method has broadened the scope of Suzuki couplings, particularly for sp-sp2 and sp3-sp2 bond formations. rsc.orgresearchgate.net
The use of 9-alkyl-9-BBN derivatives in Suzuki-Miyaura reactions has been particularly valuable for the stereoselective synthesis of complex molecules. For instance, the coupling of 9-alkyl-9-BBN with 1,1-dichloro-1-alkenes, catalyzed by palladium complexes with large bite-angle bisphosphine ligands like XantPhos, allows for the selective synthesis of Z-chlorinated internal alkenes. organic-chemistry.orgacs.org This method overcomes the common issue of double substitution. organic-chemistry.org The reaction conditions, including the choice of solvent and base, are critical for achieving high yields and selectivity. organic-chemistry.org
The reactivity of the organoboron reagent is a key factor. B-allyl-9-BBN, for example, readily participates in Suzuki reactions when activated with a base like potassium methoxide (B1231860) (KOMe), transferring its allyl group to various aryl halides and triflates. capes.gov.brresearchgate.net Similarly, B-allenyl-9-BBN can be used for the allenylation of aryl iodides under mild conditions. researchgate.net
The table below summarizes the key steps and reagents in the palladium-catalyzed coupling of 9-BBN derivatives.
| Step | Description | Key Reagents/Intermediates |
| Catalyst Activation | Generation of the active Pd(0) species. | Pd(0) complex |
| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. | R-X (organic halide), Pd(0) |
| Transmetalation | Transfer of the organic group from the boron atom to the palladium center. | B-R'-9-BBN, Base (e.g., K₃PO₄, Cs₂CO₃), Pd(II) intermediate |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Diorganopalladium(II) complex |
Allylation Reactions with B-Allyl-9-BBN Derivatives
B-allyl derivatives of 9-BBN are versatile reagents for the formation of carbon-carbon bonds through the allylation of carbonyl compounds. These reactions proceed in a predictable organometallic fashion, where the allyl group adds to the carbonyl carbon, and the boron moiety attaches to the carbonyl oxygen. researchgate.net A significant feature of these reactions is the complete allylic rearrangement that occurs during the process. For instance, the reaction of a B-crotyl-9-BBN derivative exclusively yields the α-methylallyl product. researchgate.net
The stoichiometry of the reaction depends on the nature of the carbonyl compound. Aldehydes and ketones react in a 1:1 ratio with the allylborane. researchgate.net In contrast, more reactive carbonyl derivatives such as acid chlorides, esters, and N,N-dimethylamides consume two equivalents of the allylborane, while acid anhydrides react with four equivalents. researchgate.net
The stereochemical outcome of these allylboration reactions is a key aspect. The use of chiral B-allyl-9-BBN derivatives allows for highly enantioselective allylations. For example, B-allyl-10-phenyl-9-borabicyclo[3.3.2]decanes have demonstrated remarkable enantioselectivity (81-99% ee) in the allylation of aldehydes at low temperatures. acs.org The rigidity of the bicyclic structure contributes to this high selectivity, which is only modestly reduced at higher temperatures. acs.org
The development of chiral reagents derived from 9-BBN has expanded the utility of allylboration reactions. Reagents prepared from (+)- or (–)-α-pinene are readily accessible and provide good stereocontrol. wordpress.com The choice of the chiral auxiliary on the boron atom can even override the inherent facial preference of the aldehyde substrate. wordpress.com
The table below presents examples of allylation reactions using B-allyl-9-BBN derivatives with different carbonyl compounds.
| Carbonyl Compound | Stoichiometry (Allylborane:Carbonyl) | Product Type |
| Aldehyde | 1:1 | Homoallylic alcohol |
| Ketone | 1:1 | Homoallylic alcohol |
| Acid Chloride | 2:1 | Diallylated alcohol |
| Ester | 2:1 | Diallylated alcohol |
| N,N-Dimethylamide | 2:1 | Diallylated alcohol |
| Acid Anhydride | 4:1 | Tetra-allylated product |
Application in Diels-Alder Reactions
9-Borabicyclo[3.3.1]nonane derivatives have found application as dienophiles in Diels-Alder reactions, a powerful method for the formation of six-membered rings. The reactivity of these organoboranes can be tuned to influence the outcome of the cycloaddition.
Vinylboranes, including those derived from 9-BBN, exhibit high reactivity, regioselectivity, and endo-stereoselectivity in Diels-Alder reactions. acs.org For example, [(trimethylsilyl)ethynyl]-9-BBN has been shown to be a reactive and versatile dienophile. acs.org Interestingly, in reactions with this dienophile, an unusual electronic preference for the "meta" product has been observed. acs.org
The use of 9-BBN derivatives can significantly impact the stereochemical course of the Diels-Alder reaction. The bulky nature of the 9-BBN moiety can enhance the selectivity of the reaction. pearson.com The application of 9-BBN extends to its derivatives being utilized in the synthesis of a variety of organic compounds, showcasing its versatility in expanding the synthetic utility of the Diels-Alder reaction. researchgate.net
Novel and Distinctive Reactivity Patterns of 9-BBN
Beyond its well-established roles in hydroboration and coupling reactions, 9-borabicyclo[3.3.1]nonane exhibits a range of novel and distinctive reactivity patterns. These unusual reactions highlight the versatility of 9-BBN in accessing unique molecular architectures.
Reactions with Organic Azides Leading to Azaboracycles
The reaction of 9-BBN with organic azides provides a pathway to novel heterocyclic compounds containing both boron and nitrogen. Specifically, optically active 2-azido alcohols react with 9-BBN to form air-stable oxazaborolidines. semanticscholar.org This reaction proceeds through the initial formation of a B-(2-azidoalkoxy)-9-BBN intermediate with the evolution of hydrogen gas. semanticscholar.org This intermediate then undergoes an intramolecular process to yield the oxazaborolidine. semanticscholar.org
Furthermore, the reaction of 9-BBN with other azides can lead to the formation of different azaboracycles. For instance, the reaction with certain azides can produce 9-aza-10-borabicyclo[3.3.2]decanes through an intramolecular azide (B81097) insertion process. semanticscholar.org This involves a 1,2-alkyl migration from boron to nitrogen. semanticscholar.org These reactions demonstrate the ability of 9-BBN to participate in nitrenoid insertion reactions, expanding its synthetic utility.
Hydroboration of Carbodiimides
9-BBN has been shown to be an effective reagent for the hydroboration of carbodiimides. The reaction of dicyclohexylcarbodiimide (B1669883) with the 9-BBN dimer results in the formation of H₁₁C₆N=C(H)N(C₆H₁₁)BC₈H₁₄. researchgate.net This product can then react further with another molecule of 9-BBN to form a six-membered heterocyclic mixed dimer. researchgate.net Upon heating, this dimer can undergo an intramolecular hydroboration to yield H₂C[N(C₆H₁₁)B(C₈H₁₄)]₂. researchgate.net The complete hydroboration of diphenylcarbodiimide (B3054861) with 9-BBN also affords the corresponding diamino-methane derivative. researchgate.net More recently, 9-BBN has been utilized as a metal-free catalyst for the hydroboration of carbodiimides with pinacol (B44631) borane. researchgate.net
Reactivity with Isonitriles and Organometallic Complexes
The reactivity of 9-BBN extends to reactions with isonitriles and organometallic complexes, leading to the formation of interesting structures. For instance, a formal N-heterocyclic carbene insertion into the B-H bond of 9-BBN has been reported, which is followed by a ring expansion to generate di- or triazaborines. rsc.org
Furthermore, 9-BBN can react with various organometallic complexes. Its interaction with calcium amide complexes has been studied, leading to Ca-N/H-B metathesis to produce aminoboranes and a calcium borohydride. researchgate.net The unique reactivity of 9-BBN is also highlighted in its ability to undergo σ-bond metathesis with certain zinc complexes, a key step in a catalytic C-H borylation process. rsc.org This reaction is unusual as it involves the addition of both H-BBN units of the dimer to the zinc-aryl complex. rsc.org
Sulfoboration of Cyclic Ethers
The cleavage of carbon-oxygen bonds in cyclic ethers represents a significant transformation in organic synthesis. The reagent bis(9-borabicyclo[3.3.1]nonyl) sulfide (B99878), [(9-BBN)₂S], a dimer of 9-borabicyclo[3.3.1]nonane sulfide, facilitates the sulfoboration of various cyclic ethers. This process involves the ring-opening of the ether and the incorporation of a sulfur atom, leading to the formation of ω-hydroxyalkanethiols and their corresponding disulfides.
The reaction is particularly effective for common cyclic ethers such as tetrahydrofuran (B95107) (THF) and oxepane (B1206615). The sulfoboration proceeds via a slow addition of the (9-BBN)₂S reagent to one of the C-O bonds of the cyclic ether. This initial ring-opening step is followed by hydrolysis to yield the final products.
Detailed research findings have demonstrated the utility of this method for the synthesis of a range of α,ω-oxy,thioalkanes. The reaction conditions and product yields for the sulfoboration of selected cyclic ethers are summarized below.
| Cyclic Ether | Reaction Time (h) | Temperature (°C) | Product(s) | Yield (%) |
| Tetrahydrofuran | 168 | 20 | 4-Hydroxy-1-butanethiol and Bis(4-hydroxybutyl) disulfide | 85 |
| Oxepane | 72 | 80 | 6-Hydroxy-1-hexanethiol (B1144405) and Bis(6-hydroxyhexyl) disulfide | 92 |
Table 1: Sulfoboration of Cyclic Ethers with (9-BBN)₂S
The data indicates that the reaction with tetrahydrofuran at room temperature is a lengthy process, requiring 168 hours to achieve a high yield of the corresponding 4-hydroxy-1-butanethiol and its disulfide. In contrast, the seven-membered ring of oxepane undergoes cleavage more readily at an elevated temperature of 80°C, affording the desired 6-hydroxy-1-hexanethiol and its disulfide in high yield after 72 hours. This suggests that the reaction rate is influenced by both the ring strain of the cyclic ether and the reaction temperature.
Advanced Synthetic Applications of 9 Borabicyclo 3.3.1 Nonane
Chemo-, Regio-, and Stereoselective Synthesis of Complex Organic Molecules
The remarkable selectivity of 9-BBN makes it an invaluable tool for the synthesis of complex organic molecules where precise control over the arrangement of atoms is crucial. researchgate.net Its ability to differentiate between various functional groups and to direct the formation of specific isomers is a cornerstone of modern synthetic strategy.
The hydroboration-oxidation reaction is a fundamental method for the anti-Markovnikov hydration of alkenes. When 9-BBN is employed as the hydroborating agent, it exhibits exceptional regioselectivity, leading almost exclusively to the formation of primary alcohols from terminal alkenes. researchgate.netmasterorganicchemistry.com This is attributed to the steric hindrance of the 9-BBN molecule, which favors the addition of the boron atom to the less substituted carbon of the double bond. chemistrysteps.comcureffi.org
The reaction proceeds via a syn-addition of the H-B bond across the alkene, meaning the hydrogen and boron atoms add to the same face of the double bond. masterorganicchemistry.comchemistrysteps.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide in the presence of a base occurs with retention of configuration at the carbon atom. masterorganicchemistry.com This stereospecificity is critical for controlling the stereochemistry of the final alcohol product. For instance, the hydroboration-oxidation of 1-methylcyclopentene (B36725) with 9-BBN yields trans-2-methylcyclopentanol (B1328918) as the major product, a direct consequence of the syn-addition followed by retention of stereochemistry. wikipedia.org
The enhanced steric demands of 9-BBN compared to other hydroborating agents like borane (B79455) (BH₃) significantly suppress the formation of the 2-substituted isomer. wikipedia.org This high degree of regioselectivity is crucial in the synthesis of complex molecules where multiple alkene functionalities may be present.
Table 1: Regioselectivity of Alkene Hydroboration-Oxidation with 9-BBN
| Alkene | Major Product | Regioselectivity (% anti-Markovnikov) |
| 1-Hexene (B165129) | 1-Hexanol (B41254) | >99% |
| Styrene (B11656) | 2-Phenylethanol (B73330) | >99% |
| 1-Methylcyclohexene | trans-2-Methylcyclohexanol | >99% |
This table illustrates the high regioselectivity of 9-BBN in the hydroboration-oxidation of various alkenes, leading predominantly to the anti-Markovnikov alcohol.
9-BBN is also instrumental in the synthesis of amines and other nitrogen-containing compounds. A notable application is the reduction of amides to amines. Unlike many other reducing agents, 9-BBN does not form stable complexes with tertiary amines, allowing for the use of stoichiometric amounts of the reagent for complete reduction. organic-chemistry.org
Furthermore, the hydroboration of enamines with 9-BBN, followed by subsequent reactions, provides a pathway to functionalized amines. The dehydrocoupling reaction between amines or anilines and 9-BBN, often catalyzed by alkaline-earth metals, yields aminoboranes. nih.gov These aminoboranes are versatile intermediates that can be used in a variety of subsequent transformations to introduce nitrogen into organic molecules with a high degree of control. nih.gov
The organoboranes formed from the hydroboration of alkynes and alkenes with 9-BBN can be utilized to create carbon-carbon bonds with well-defined stereochemistry, leading to the synthesis of dienes, enynes, and allenes. researchgate.netlibertybaybooks.com For example, the reaction of a B-alkenyl-9-BBN derivative with an aldehyde can produce an allylic alcohol with specific stereochemistry. researchgate.net
The Suzuki coupling reaction, a powerful method for carbon-carbon bond formation, can be employed with B-alkyl-9-BBN derivatives. The reaction of these organoboranes with 1-halo-1-alkenes or haloarenes in the presence of a palladium catalyst and a base results in the formation of the corresponding alkenes or arenes. sigmaaldrich.com This methodology is tolerant of a wide range of functional groups, enabling the synthesis of complex, stereochemically pure molecules. sigmaaldrich.com For instance, this approach has been successfully applied to the stereoselective synthesis of 1,5-alkadienes. sigmaaldrich.com
A significant application of 9-BBN is in the stereospecific synthesis of (Z)-1-halo-1-alkenes. researchgate.net The hydroboration of 1-halo-1-alkynes with 9-BBN, which can be accelerated by a catalytic amount of dicyclohexylborane, proceeds with high regio- and stereoselectivity to yield B-[(Z)-1-halo-1-alkenyl]-9-BBN. tandfonline.comtandfonline.com Subsequent protonolysis of this intermediate with a reagent like acetic acid affords the (Z)-1-halo-1-alkene in high yield and stereoselectivity. tandfonline.com This method provides a reliable route to these valuable synthetic intermediates.
Table 2: Dicyclohexylborane-Catalyzed Hydroboration of 1-Halo-1-alkynes with 9-BBN followed by Protonolysis
| 1-Halo-1-alkyne | Product ((Z)-1-Halo-1-alkene) | Yield (%) |
| 1-Chloro-1-hexyne | (Z)-1-Chloro-1-hexene | 98 |
| 1-Bromo-1-hexyne | (Z)-1-Bromo-1-hexene | 95 |
| 1-Iodo-1-hexyne | (Z)-1-Iodo-1-hexene | 92 |
This table showcases the efficiency and stereoselectivity of the 9-BBN-mediated synthesis of (Z)-1-halo-1-alkenes from 1-halo-1-alkynes. tandfonline.com
Strategic Role in Natural Product Synthesis
The unique properties of 9-BBN have made it a crucial reagent in the total synthesis of numerous complex and biologically active natural products. orgsyn.org Its ability to achieve high levels of selectivity often allows for the construction of key stereocenters with confidence.
The hydroboration-cross coupling sequence involving 9-alkyl-9-BBN derivatives has been widely applied in the synthesis of natural products. orgsyn.org This includes the synthesis of bacterial metabolites like epothilone (B1246373) A and B, and the marine neurotoxin ciguatoxin. orgsyn.org
A prominent example of 9-BBN's application is in the synthesis of precursors for the antimalarial drug artemisinin. nih.govresearchgate.netrepec.org The selective hydroboration of the terminal double bond of amorpha-4,11-diene using 9-BBN is a key step in the synthesis of dihydroartemisinic acid, a late-stage intermediate to artemisinin. nih.govnih.gov This reaction proceeds with high yield and selectivity, leaving other sensitive functional groups within the molecule untouched. nih.gov An efficient flow process for this selective hydroboration-oxidation has been developed, highlighting its industrial relevance. nih.gov
Stereodivergent Synthesis of Allylic Alcohols
The strategic use of 9-borabicyclo[3.3.1]nonane (9-BBN) has enabled significant advances in the stereodivergent synthesis of allylic alcohols. This approach allows for the selective formation of either (E)- or (Z)-allylic alcohols from a common allene (B1206475) precursor by choosing the appropriate hydroborating agent. Specifically, the hydroboration of an allene with 9-BBN, followed by an oxidative work-up, yields the thermodynamically stable (E)-allylic alcohol. researchgate.net In contrast, employing a different organoborane reagent, such as disiamylborane (B86530) (HB(Sia)₂), on the same allene leads to the formation of the kinetically favored (Z)-allylic alcohol. researchgate.net This method provides a powerful tool for accessing trisubstituted olefins with high stereoselectivity, a traditionally challenging synthetic task. researchgate.net The utility of this methodology has been demonstrated in the synthesis of complex structural motifs, including skipped dienes and allylbenzenes, which are present in various biologically active natural products. researchgate.net
Applications in Pharmaceutical Synthesis
Preparation of Clinically Relevant Compounds (e.g., Carbapenems)
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their synthesis is a critical area of pharmaceutical research. The core structure of carbapenems, (5R)-carbapen-2-em-3-carboxylic acid, is the simplest of the naturally occurring carbapenems. nih.gov The biosynthetic pathway involves a key step where CarC, a non-heme iron, α-ketoglutarate-dependent oxygenase, mediates the stereoinversion of (3S,5S)-carbapenam carboxylic acid to the corresponding (5R)-carbapenem. nih.govnih.gov While the synthesis and modification of carbapenems are of high interest, the direct application of 9-borabicyclo[3.3.1]nonane dimer in the synthesis of these clinically relevant compounds is not extensively documented in prominent literature. The established synthetic routes to carbapenems often rely on other methodologies to construct the characteristic bicyclic system and control its stereochemistry.
Asymmetric Synthesis Utilizing Chiral 9-BBN Derivatives and Complexes
Enantioselective Reduction of Carbonyl Moieties
Chiral derivatives and complexes of 9-BBN are highly effective reagents for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgorganicreactions.org A well-established method is the Midland Alpine-Borane reduction, which utilizes a chiral organoborane derived from the hydroboration of α-pinene with 9-BBN. wikipedia.orguwindsor.ca This reagent, B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane (Alpine-Borane), can differentiate between the enantiotopic faces of a ketone, leading to the formation of enantiomerically enriched alcohols after oxidative workup. wikipedia.orgacs.org This reaction is particularly effective for ketones where one of the substituents has low steric hindrance, such as an alkyne or a nitrile. wikipedia.org
Another powerful approach involves the use of catalytic amounts of chiral oxazaborolidines in conjunction with a stoichiometric amount of a borane reducing agent, such as borane or catecholborane. wikipedia.orgnih.govresearchgate.net The Corey-Bakshi-Shibata (CBS) reduction, for example, employs a chiral oxazaborolidine catalyst that coordinates with borane and the ketone substrate in a highly organized transition state, facilitating the enantioselective transfer of a hydride to the carbonyl group. nih.gov The in situ generation of oxazaborolidine catalysts from chiral amino alcohols and 9-BBN has also been reported to yield high enantioselectivities in the reduction of various ketones. nih.gov
| Ketone Substrate | Chiral Reagent/Catalyst | Product Configuration | Enantiomeric Excess (ee) |
| Aryl methyl ketones | (R)-Alpine-Borane | (R)-Alcohol | High |
| α-Tetralone | Oxazaborolidine from (S)-prolinol + 9-BBN | (R)-Alcohol | 85% |
| Benzylacetone | Oxazaborolidine from chiral lactam alcohol + borane | (R)-Alcohol | 69% |
This table presents illustrative data and is not exhaustive.
Enantioselective Conjunctive Cross-Coupling Reactions
Nickel-catalyzed enantioselective conjunctive cross-coupling reactions of 9-BBN borate (B1201080) complexes represent a significant advancement in asymmetric synthesis. nih.govnih.gov This methodology allows for the coupling of alkenyl borates, derived from 9-BBN, with aryl halides in the presence of a chiral diamine ligand and a nickel catalyst. nih.govthieme-connect.com The reaction proceeds through a proposed Ni(0)/Ni(II) redox cycle and furnishes chiral 9-BBN derivatives with high enantioselectivity. nih.govthieme-connect.com These chiral organoboranes are versatile intermediates that can be subsequently converted into valuable chiral molecules, such as alcohols and amines, through stereospecific C-C bond-forming reactions or oxidation. nih.govnih.gov This approach addresses a previous limitation in the direct asymmetric synthesis of chiral 9-BBN derivatives. nih.gov
| Alkene for Borate Formation | Aryl Halide | Chiral Ligand | Product | Yield | Enantiomeric Ratio (er) |
| 1-Octene (B94956) | Aryl Iodide | Chiral diamine | Chiral secondary alcohol | 70% | 93:7 |
| Styrene | Aryl Iodide | Chiral diamine | Chiral secondary alcohol | 80% | 97:3 |
| Various substituted alkenes | Various aryl iodides | Chiral diamine | Chiral secondary alcohols | up to 80% | up to 97:3 |
This table summarizes representative results from the literature and is not comprehensive. thieme-connect.com
Stereoselective Boron Alkylation for Amino Acid Derivatives
The stereoselective alkylation of glycine (B1666218) derivatives using chiral B-alkyl-9-BBN reagents provides a powerful method for the asymmetric synthesis of β-substituted α-amino acids. sigmaaldrich.com In this approach, a Schiff base of a glycine ester, such as the benzophenone (B1666685) imine of glycine tert-butyl ester, is reacted with a chiral, nonracemic B-alkyl-9-BBN derivative. sigmaaldrich.com The reaction is conducted in the presence of a Cinchona alkaloid, such as cinchonidine (B190817) or cinchonine, which acts as a chiral auxiliary, along with a base and lithium chloride. sigmaaldrich.com The choice of the Cinchona alkaloid can control the stereochemical outcome of the protonation step, allowing for the synthesis of either the syn- or anti-diastereomer of the β-substituted α-amino acid derivative with high enantiomeric and diastereomeric purity. sigmaaldrich.com This methodology has been successfully applied to the synthesis of various β-alkyl-substituted α-amino acids, which are valuable building blocks in medicinal chemistry due to their ability to introduce conformational constraints in peptides. organic-chemistry.orgnih.gov
| B-alkyl-9-BBN Derivative | Cinchona Alkaloid | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Chiral B-(sec-butyl)-9-BBN | Cinchonidine | syn | High | >99% |
| Chiral B-(sec-butyl)-9-BBN | Cinchonine | anti | High | >99% |
This table illustrates the principle of stereochemical control in this reaction.
Chiral Isoindoline (B1297411) Synthesis via Asymmetric C–H Amination
The synthesis of chiral isoindolines, a significant class of heterocyclic compounds prevalent in pharmaceuticals and natural products, has been advanced through palladium-catalyzed asymmetric intramolecular allylic C–H amination. chinesechemsoc.org This methodology provides an efficient route to enantioenriched isoindolines with high yields and excellent control of stereochemistry. chinesechemsoc.org
Researchers have developed a highly effective method for this transformation. The process facilitates the synthesis of a variety of biologically important enantioenriched isoindolines, achieving yields of up to 98% and enantiomeric excesses (ee) as high as 98%. chinesechemsoc.org The core of this strategy involves a palladium-catalyzed reaction that avoids the common issue of Lewis basic amines interfering with the catalyst. chinesechemsoc.org
A key aspect of this research is the further functionalization of the synthesized chiral isoindolines. For instance, the alkene moiety of the synthesized isoindoline can undergo hydroboration using this compound (9-BBN), followed by an oxidation step. This two-step sequence successfully converts the alkene to the corresponding chiral alcohol. chinesechemsoc.org This transformation demonstrates the synthetic utility of the chiral isoindolines prepared by the C–H amination method, allowing for the introduction of new functional groups while preserving the enantiomeric purity. In a specific example, the hydroboration of an enantioenriched isoindoline (2a) with 9-BBN and subsequent oxidation furnished the chiral alcohol (6) in 87% yield and with 95% ee. chinesechemsoc.org
The optimization of the primary C–H amination reaction involved screening various ligands, solvents, and palladium sources. The use of a specific phosphine (B1218219) ligand proved essential for the reaction to proceed. chinesechemsoc.org Optimal conditions were identified using palladium(II) acetate (B1210297) as the catalyst in isopropanol (B130326) at 30 °C, which delivered the desired product in 99% yield and 98% ee. chinesechemsoc.org
The versatility of the synthesized enantioenriched chiral isoindolines was further demonstrated through other transformations, including a Heck reaction, Wacker oxidation, hydrogenation, and a Suzuki coupling, all of which proceeded with high yields and retention of enantioselectivity. chinesechemsoc.org
Table 1: Selected Data for the Asymmetric C–H Amination and Subsequent Functionalization
| Entry | Transformation | Reactant | Product | Yield (%) | ee (%) |
| 1 | Asymmetric C–H Amination | 1a | 2a | 99 | 98 |
| 2 | Hydroboration/Oxidation | 2a | 6 | 87 | 95 |
| 3 | Heck Reaction | 2a | 4 | Moderate | >94 |
| 4 | Wacker Oxidation | 2a | 5 | 75 | 94 |
| 5 | Hydrogenation | 2a | 7 | 95 | 89 |
| 6 | Suzuki Coupling | 2a | 8 | Good | 94 |
Innovations and Emerging Trends in 9 Bbn Dimer Research
Catalytic Applications of 9-BBN and its Derivatives
While traditionally used as a stoichiometric reagent, 9-BBN is increasingly employed in catalytic amounts to facilitate a variety of chemical transformations. Its unique steric and electronic properties are being harnessed to develop novel catalytic cycles for hydroboration and other functionalization reactions.
Metal-Free Catalysis (e.g., Hydroboration of Carbodiimides)
A significant trend in sustainable chemistry is the development of metal-free catalytic systems, and 9-BBN has emerged as a potent catalyst in this domain. Notably, the commercially available 9-BBN dimer has been identified as the first metal-free catalyst for the monohydroboration of carbodiimides with pinacol (B44631) borane (B79455). rsc.org This reaction proceeds with high activity, accommodating a wide range of aliphatic, aromatic, sterically hindered, and asymmetric carbodiimides with catalyst loadings as low as 0.5-2 mol%. rsc.org
The reaction mechanism, supported by stoichiometric studies, kinetic analysis, and DFT calculations, is proposed to involve a heterocyclic amidinate intermediate that features a three-center-two-electron B–H–B bond. rsc.org This catalytic activity of (H-BBN)₂ is noteworthy as it is more active than some previously reported metal-based catalysts for the same transformation. rsc.org The selective mono-hydroboration is challenging, as reactions with 9-BBN at elevated temperatures can often lead to a mix of mono- and dihydroboration products. nih.gov
Table 1: Metal-Free Hydroboration of Carbodiimides Catalyzed by 9-BBN Dimer
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Reference |
| Bis(cyclohexyl)carbodiimide | 0.5 - 2 | 25 - 60 | >99 | rsc.org |
| Bis(2,6-diisopropylphenyl)carbodiimide | 0.5 - 2 | 25 - 60 | >99 | rsc.org |
| Various Aliphatic & Aromatic Carbodiimides | 0.5 - 2 | 25 - 60 | Excellent | rsc.org |
Transition Metal-Catalyzed Processes (e.g., C-H Borylation, Asymmetric Catalysis)
In concert with transition metals, 9-BBN and its derivatives participate in a range of powerful catalytic transformations, including the functionalization of C-H bonds. A novel catalytic method for the intermolecular C-H borylation of heteroarenes utilizes the 9-BBN dimer, (H-BBN)₂, in conjunction with NacNacAl or NacNacZn catalysts. nih.gov This process is effective for both mono- and di-borylation of various heteroaryl compounds. nih.gov Kinetic studies of the zinc-catalyzed system revealed that the reaction order with respect to the (H-BBN)₂ dimer is 1, indicating that both H-BBN units are involved in the key σ-bond metathesis step with the NacNacZn-Aryl intermediate. nih.gov
Furthermore, B-alkyl-9-BBN derivatives, which are readily prepared via hydroboration, are crucial intermediates in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions, such as the Suzuki-Miyaura coupling, allow for the formation of C-C bonds between the alkyl group of the borane and various organic halides under mild conditions, tolerating a wide array of functional groups. sigmaaldrich.combridgewater.edu
While 9-BBN itself is achiral, there is active research into developing chiral alternatives for asymmetric catalysis. bridgewater.edubridgewater.edudigitellinc.com The goal is to create reagents that provide a chiral environment, enabling enantioselective transformations. bridgewater.edu
Organoborane-Catalyzed Hydroboration and Functionalization
A fascinating application of 9-BBN is its use as an organocatalyst for hydroboration reactions that are otherwise sluggish. For instance, 9-BBN catalyzes the hydroboration of terminal aromatic alkynes with pinacolborane, a reagent that is typically unreactive on its own under mild conditions. ajuronline.orgmorressier.com Optimal conditions for the hydroboration of phenylacetylene (B144264) were found to be 20 mol% of 9-BBN in THF at 65°C, yielding the desired (E)-2-phenylethenylboronic acid pinacol ester. ajuronline.org
This catalytic role extends to other substrates, such as nitriles. A metal-free hydroboration of nitriles using the 9-BBN dimer as a catalyst and pinacolborane as a turnover reagent has been developed. acs.org The proposed mechanism involves the reaction of a monomeric H-BBN unit with the nitrile to form a hydrido-bridged diborylimine intermediate, followed by a double hydroboration-transborylation sequence involving B-N/B-H σ-bond metathesis. acs.org This transborylation, or the controlled exchange of substituents between boron centers, is a key turnover strategy in developing borane-catalyzed reactions. ed.ac.uk
Chiral Borenium Catalysts
The electrophilicity of the boron center in 9-BBN can be enhanced to create highly reactive borenium cations. By combining 9-BBN with N-heterocyclic carbenes (NHCs), a family of NHC-stabilized borenium ions can be generated. nih.gov These species have proven to be effective catalysts for the metal-free hydrogenation of imines. nih.gov
To achieve enantioselectivity, chiral carbenes are used. Adducts of 9-BBN with chiral carbenes derived from natural sources like (1R,3S)-camphoric acid have been synthesized. researchgate.netrsc.org Subsequent hydride abstraction from these adducts generates chiral borenium cations. researchgate.netrsc.org While some of these initial systems showed low enantioselectivity in imine reduction, they have paved the way for designing more effective chiral borenium catalysts. researchgate.netrsc.org More recent work on chiral IBiox NHC-stabilized borenium scaffolds has shown promise in the enantioselective hydrosilylation and hydrogenation of ketimines, particularly for substrates with secondary N-alkyl substituents. imperial.ac.uk
Table 2: Applications of Chiral Borenium Catalysts Derived from 9-BBN
| Catalyst Type | Reaction | Substrate | Key Finding | Reference |
| NHC-9-BBN Adducts | Metal-Free Hydrogenation | Imines | Systematic tuning of NHC provides insight into structure-activity relationships for FLP catalysis. | nih.gov |
| (1R,3S)-Camphoric Acid-Derived Carbene-9-BBN Adducts | Asymmetric Hydrogenation | Imines | Precursors to chiral borenium cations; initial studies showed low enantioselectivity. | researchgate.netrsc.org |
| Chiral IBiox NHC-Stabilized Borenium Ions | Enantioselective Hydrosilylation & Hydrogenation | Ketimines | High enantioselectivity achieved for substrates with secondary N-alkyl groups. | imperial.ac.uk |
Integration with Flow Chemistry Methodologies for Enhanced Efficiency and Safety
The translation of bench-scale synthesis to industrial production often benefits from the adoption of continuous flow chemistry. This technology offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for higher throughput and automation. rsc.org
Continuous Flow Generation of 9-BBN and Derivatives
The principles of flow chemistry have been successfully applied to the synthesis and immediate use of 9-BBN. An efficient flow process has been developed for the generation of 9-BBN, which is then directly coupled to subsequent reactions like hydroboration-oxidation sequences. researchgate.net For example, a flow system was used for the selective hydroboration of amorpha-4,11-diene with in situ generated 9-BBN, followed by oxidation. This process achieved a high productivity of 1.4 g/h for the corresponding alcohol, which is a key intermediate in the synthesis of the antimalarial drug artemisinin. researchgate.net This integration demonstrates a significant advantage of flow chemistry in handling reactive reagents like 9-BBN and telescoping multiple synthetic steps into a single, continuous operation. rsc.orgresearchgate.net
Flow Hydroboration-Oxidation Sequences for Scalable Synthesis
The transition from batch to continuous flow processing represents a significant innovation for hydroboration-oxidation reactions, offering improved safety, efficiency, and scalability. Researchers have successfully developed efficient flow protocols for the selective hydroboration of terminal alkenes using 9-BBN, followed by an in-line oxidation step.
This methodology proves especially advantageous for the selective functionalization of terminal double bonds in molecules containing multiple C=C bonds, a challenge often encountered with less sterically hindered boranes like borane-THF complex. acs.orgnih.gov For instance, using a flow setup, substrates such as limonene, which would typically yield diols with borane, can be selectively converted to the corresponding terminal alcohol. acs.orgnih.gov
A notable application of this flow process is in the synthesis of dihydroartemisinic alcohol, a key intermediate for the antimalarial drug artemisinin. An efficient flow process using 9-BBN enabled the conversion of amorpha-4,11-diene with a high productivity of 1.4 g/h. acs.orgnih.gov The system involves mixing a tetrahydrofuran (B95107) (THF) solution of the alkene with a THF solution of 9-BBN in a heated reactor coil, followed by merging with a stream of sodium hydroxide (B78521) and hydrogen peroxide for the oxidation step in a second reactor. acs.org
Further developments have explored the in-situ generation of 9-BBN within the flow system from less expensive precursors like borane (BH₃·THF) and 1,5-cyclooctadiene (B75094). acs.orgnih.gov While initial yields were lower compared to using pre-formed commercial 9-BBN, these results demonstrate the potential for creating a more cost-effective and fully integrated continuous manufacturing process. acs.org
Table 1: Flow Hydroboration-Oxidation of Various Alkenes with 9-BBN This table summarizes the results from the selective hydroboration-oxidation of different alkenes under continuous flow conditions, highlighting the substrate, specific conditions, and the resulting product and yield.
Alkene Substrate Key Reaction Conditions Product Isolated Yield (%) Reference (R)-(+)-Limonene 0.25 M limonene, 2 equiv. 9-BBN, 40 °C Perillyl alcohol 65 [2, 15] 1-Octene (B94956) 0.25 M octene, 1 equiv. 9-BBN, 40 °C 1-Octanol (B28484) 85 nih.gov Styrene (B11656) 0.25 M styrene, 1 equiv. 9-BBN, 40 °C 2-Phenylethanol (B73330) 89 nih.gov Amorpha-4,11-diene 0.25 M diene, 1 equiv. 9-BBN, 40 °C Dihydroartemisinic alcohol 70 (1.4 g/h productivity) [2, 15] Valencene 0.25 M valencene, 1 equiv. 9-BBN, 40 °C Nootkatol 65 nih.gov
Development of Polymer-Supported 9-BBN Reagents for Heterogeneous Catalysis
To simplify product purification and enable catalyst recycling, researchers have developed polymer-supported versions of 9-BBN. This approach involves immobilizing the reagent on a solid support, transforming it into a heterogeneous reagent that can be easily removed from the reaction mixture by simple filtration.
One successful strategy involves the use of Merrifield resin, a common chloromethylated polystyrene support. acs.org 1,5-Cyclooctadiene (COD) is first deprotonated and then reacted with the resin to create an immobilized form of COD (PS-COD). Subsequent hydroboration of this polymer-supported diene with a borane source yields the desired polymer-supported 9-BBN analogue (PS-9-BBN). acs.org
This solid-phase reagent demonstrates reactivity and selectivity comparable to its solution-phase counterpart in the hydroboration of olefins. For example, the hydroboration of 1-octene with PS-9-BBN, followed by oxidative work-up, produces 1-octanol with high regioselectivity, mirroring the outcome with standard 9-BBN. acs.org The key advantage is the streamlined purification process, as the boron-containing byproducts remain attached to the insoluble polymer bead. This innovation is particularly valuable for applications in parallel synthesis and high-throughput screening where efficiency and ease of handling are paramount. acs.org
Computational Chemistry Insights into 9-BBN Reactivity and Mechanism
Computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of reactions involving 9-BBN, providing insights into transition states, reaction energetics, and the origins of its renowned selectivity.
Density Functional Theory (DFT) calculations have been effectively employed to map the potential energy surfaces of reactions involving 9-BBN. These studies provide a molecular-level picture of the reaction pathway, including the structures and energies of intermediates and, crucially, the transition states that govern reaction rates.
A prime example is the 9-BBN catalyzed monohydroboration of carbodiimides with pinacol borane. rsc.org DFT calculations were instrumental in elucidating a plausible reaction mechanism. The study proposed that the reaction initiates with the formation of a heterocyclic amidinate intermediate that features a three-center-two-electron B-H-B bond. rsc.org By calculating the energy barriers associated with each step, researchers could identify the rate-determining step and understand how the catalyst facilitates the transformation. Such computational investigations, supported by kinetic studies, offer a detailed understanding that is often difficult to obtain through experimental means alone. rsc.org
Computational models are highly effective at predicting and explaining the exceptional selectivity of 9-BBN. The high regioselectivity observed in the hydroboration of alkenes, where the boron atom adds to the less sterically hindered carbon, is a well-established feature of the reagent. pearson.compearson.com
DFT calculations can quantify the energy differences between the transition states leading to the different possible regioisomers. For the hydroboration of a terminal alkene like 1-propene, for instance, the transition state for the anti-Markovnikov addition (boron adding to C1) is calculated to be significantly lower in energy than the transition state for the Markovnikov addition (boron adding to C2). This energy difference, arising from the steric bulk of the bicyclic framework of 9-BBN, rationalizes the experimentally observed selectivity, which can be as high as 99.3% for the anti-Markovnikov product. pearson.com These predictive capabilities allow chemists to anticipate the outcomes of reactions with new substrates and provide a theoretical foundation for the empirical rules of selectivity that have long guided synthetic chemists.
Table 2: List of Chemical Compounds
Compound Name 9-Borabicyclo[3.3.1]nonane dimer (R)-(+)-Limonene 1,5-Cyclooctadiene 1-Octanol 1-Octene 2-Phenylethanol Amorpha-4,11-diene Artemisinin Borane Carbodiimides Dihydroartemisinic alcohol Hydrogen peroxide Merrifield resin Nootkatol Perillyl alcohol Pinacol borane Sodium hydroxide Styrene Tetrahydrofuran Valencene
Comparative Analysis of 9 Bbn with Other Hydroborating Agents
Comparative Reactivity and Selectivity Profiles
The efficacy of a hydroborating agent is primarily judged by its reactivity and its ability to selectively deliver a hydride to a specific position on a molecule (regioselectivity), to a particular functional group (chemoselectivity), and to a specific face of a molecule (stereoselectivity).
Diborane (B8814927) (B₂H₆), or its more conveniently handled complexes like borane-tetrahydrofuran (B86392) (BH₃·THF) and borane-dimethyl sulfide (B99878) (BMS), is the simplest hydroborating agent. wikipedia.orgredalyc.org While fundamental to the hydroboration reaction, its utility is often limited by its moderate selectivity.
Reactivity: Diborane is highly reactive and can hydroborate up to three equivalents of an alkene to form a trialkylborane. masterorganicchemistry.com This can sometimes lead to complex reaction mixtures and complicates kinetic studies. umich.edu
Selectivity: Compared to diborane, 9-BBN demonstrates vastly superior regioselectivity. brainly.com The bulky bicyclic structure of 9-BBN sterically directs the boron atom to the least hindered carbon of a double bond with exceptional precision. pearson.comorganic-chemistry.org For instance, the hydroboration of cis-4-methyl-2-pentene (B1587906) with diborane shows poor selectivity, whereas 9-BBN provides the anti-Markovnikov product with 99.8% regioselectivity. windows.net Similarly, with styrene (B11656), BH₃ yields an 80:20 mixture of the two possible regioisomers, while 9-BBN affords a highly selective 98.5:1.5 mixture. windows.net
| Alkene | Hydroborating Agent | Product Distribution (% at C-1 : % at C-2) | Reference |
|---|---|---|---|
| Styrene | BH₃ | 80 : 20 | windows.net |
| Styrene | 9-BBN | 98.5 : 1.5 | windows.net |
| 1-Hexene (B165129) | BH₃ | 94 : 6 | windows.net |
| 1-Hexene | 9-BBN | >99.9 : <0.1 | windows.net |
To improve upon the selectivity of diborane, sterically encumbered dialkylboranes were developed. Prominent examples include disiamylborane (B86530) (Sia₂BH) and thexylborane. These reagents, like 9-BBN, possess only one B-H bond for hydroboration. masterorganicchemistry.com
Reactivity and Selectivity:
Disiamylborane (Sia₂BH): This reagent is known for its high regioselectivity with terminal alkenes and is particularly useful for the monohydroboration of alkynes. wikipedia.orgchemistrysteps.com However, despite being more sterically hindered, 9-BBN often exhibits even greater regioselectivity. In the hydroboration of 1-hexene, 9-BBN is more selective (>99.9%) than disiamylborane (99%). windows.net Furthermore, 9-BBN is more sensitive to subtle steric differences within molecules. wikipedia.org A significant practical disadvantage of disiamylborane is its limited stability; it must be prepared fresh for use and can only be stored for short periods at 0°C. wikipedia.org
Thexylborane: While useful in certain contexts, thexylborane can be less selective than 9-BBN. In the hydroboration of cis-4-methyl-2-pentene, thexylborane shows no significant regioselectivity, a stark contrast to the near-perfect selectivity achieved with 9-BBN. windows.net
| Alkene | Hydroborating Agent | Product Distribution (% at less hindered C) | Reference |
|---|---|---|---|
| cis-4-Methyl-2-pentene | BH₃ | 57% | windows.net |
| cis-4-Methyl-2-pentene | Thexylborane | No Selectivity | windows.net |
| cis-4-Methyl-2-pentene | Disiamylborane | 97% | windows.net |
| cis-4-Methyl-2-pentene | 9-BBN | 99.8% | windows.net |
Cyclic borane (B79455) reagents like catecholborane and pinacolborane are primarily used in transition-metal-catalyzed hydroborations.
Reactivity and Selectivity:
Catecholborane: Uncatalyzed hydroboration with catecholborane typically requires elevated temperatures. taylorandfrancis.com It is also sensitive to oxidation, and its organoborane products can be prone to decomposition upon exposure to air or moisture, posing a challenge for isolation and subsequent reactions. morressier.com
Pinacolborane (HBpin): Pinacolborane is significantly more stable than catecholborane but is also much less reactive in uncatalyzed hydroborations. morressier.com For example, the reaction of pinacolborane with phenylacetylene (B144264) at reflux in THF shows only trace product formation after many hours. morressier.comajuronline.org Interestingly, this sluggish reaction can be effectively catalyzed by 9-BBN, highlighting a unique application of 9-BBN beyond its role as a stoichiometric reagent. morressier.comajuronline.org
Distinct Advantages of 9-BBN in Specific Synthetic Contexts
The unique properties of 9-BBN make it the reagent of choice in numerous synthetic scenarios.
Unmatched Regioselectivity: 9-BBN provides exceptionally high, often predictable, anti-Markovnikov regioselectivity with a wide range of alkenes and alkynes, including those with significant steric hindrance. masterorganicchemistry.comwindows.netresearchgate.net This is crucial for controlling the outcome of reactions and ensuring the purity of the desired product. pearson.com
Exceptional Thermal and Air Stability: As a crystalline solid, the 9-BBN dimer is remarkably stable. It can be handled briefly in the air without significant decomposition and can even be distilled under reduced pressure. libretexts.orgorgsyn.org This contrasts sharply with the instability of reagents like disiamylborane. wikipedia.org The resulting B-alkyl-9-BBN derivatives also exhibit high thermal stability, resisting the thermal isomerization that can plague other organoboranes. windows.net
Chemoselectivity: 9-BBN exhibits excellent chemoselectivity. It can differentiate between double bonds with subtle steric differences and is more reactive toward alkenes than alkynes, allowing for selective hydroboration in multifunctional molecules. wikipedia.orgnih.gov
Simplified and Predictable Reactions: As a dialkylborane, 9-BBN reacts in a 1:1 stoichiometry with alkenes. masterorganicchemistry.com This, combined with its existence as a well-defined dimer that reacts via a monomeric intermediate, leads to simpler reaction profiles and more straightforward kinetic analysis compared to diborane. researchgate.netscispace.com
Versatility in Carbon-Carbon Bond Formation: One of the most significant advantages of 9-BBN is the synthetic utility of the resulting B-alkyl-9-BBN adducts. These organoboranes are highly effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. researchgate.netrsc.orgnih.gov This allows for a powerful two-step sequence where an alkene is first hydroborated and then coupled with an organic halide, providing a stereoselective method for constructing complex carbon skeletons. organic-chemistry.orgacs.orgsigmaaldrich.com
Future Directions and Potential Research Avenues for 9 Borabicyclo 3.3.1 Nonane Dimer
The enduring utility of 9-borabicyclo[3.3.1]nonane (9-BBN) in organic synthesis provides a strong foundation for future research. wikipedia.orgcommonorganicchemistry.com While it is a well-established reagent for hydroboration and various selective reductions, its full potential is yet to be realized. organic-chemistry.orgresearchgate.net The coming years promise exciting advancements in expanding its catalytic applications, developing novel chiral variants for asymmetric synthesis, integrating computational tools for predictive chemistry, and creating more sustainable synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
